molecular formula C12H15FN2O3S B2576994 1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941208-22-6

1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2576994
CAS No.: 941208-22-6
M. Wt: 286.32
InChI Key: IMFVSIUUYBHKNQ-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with a molecular formula of C12H14FN2O3S It is known for its unique structure, which includes a piperazine ring substituted with a 2-fluorobenzenesulfonyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and 2-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The piperazine reacts with 2-fluorobenzenesulfonyl chloride to form this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding sulfonic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances its binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but with a different fluorine substitution pattern, leading to variations in its chemical and biological properties.

    2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: The presence of a chlorine atom introduces additional reactivity, making it suitable for different synthetic applications.

    1-[4-(2,3-dichlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-5-3-2-4-11(12)13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFVSIUUYBHKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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